Cas no 2580216-34-6 (4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride)
![4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2580216-34-6x500.png)
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2580216-34-6
- EN300-6750921
- 4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride
- 4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride
-
- インチ: 1S/C14H24N2.2ClH/c15-11-5-3-9-13-7-1-2-8-14(13)10-4-6-12-16;;/h1-2,7-8H,3-6,9-12,15-16H2;2*1H
- InChIKey: RFBQHFOVSCKCSH-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.NCCCCC1C=CC=CC=1CCCCN
計算された属性
- せいみつぶんしりょう: 292.1473042g/mol
- どういたいしつりょう: 292.1473042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 141
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750921-0.1g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 0.1g |
$639.0 | 2023-05-25 | ||
Enamine | EN300-6750921-0.25g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 0.25g |
$913.0 | 2023-05-25 | ||
Enamine | EN300-6750921-1.0g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 1g |
$1844.0 | 2023-05-25 | ||
Enamine | EN300-6750921-2.5g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 2.5g |
$3611.0 | 2023-05-25 | ||
Enamine | EN300-6750921-0.5g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 0.5g |
$1437.0 | 2023-05-25 | ||
Enamine | EN300-6750921-0.05g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 0.05g |
$490.0 | 2023-05-25 | ||
Enamine | EN300-6750921-5.0g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 5g |
$5345.0 | 2023-05-25 | ||
Enamine | EN300-6750921-10.0g |
4-[2-(4-aminobutyl)phenyl]butan-1-amine dihydrochloride |
2580216-34-6 | 10g |
$7927.0 | 2023-05-25 |
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochlorideに関する追加情報
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride: A Comprehensive Overview
4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride, identified by the CAS registry number 2580216-34-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as ABP-dihydrochloride, is a derivative of amines and has been extensively studied for its potential applications in drug development and chemical synthesis. Its structure consists of a butanamine backbone linked to a phenyl group substituted with an aminobutyl chain, making it a versatile molecule for various chemical reactions.
The synthesis of ABP-dihydrochloride involves multi-step processes that typically include nucleophilic substitution, coupling reactions, and acid-base neutralization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The compound's ability to form stable salts, particularly with hydrochloric acid, makes it suitable for formulation in pharmaceuticals where controlled release and bioavailability are critical.
Recent studies have highlighted the potential of ABP-dihydrochloride as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antiviral agents targeting envelope proteins of certain viruses. The compound's unique structure allows for easy functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. These findings underscore its importance in contemporary drug discovery pipelines.
In addition to its role in drug development, ABP-dihydrochloride has been utilized as an intermediate in the synthesis of advanced materials. Its ability to participate in cross-coupling reactions has made it valuable in constructing complex organic frameworks used in nanotechnology and polymer science. The compound's stability under various reaction conditions further enhances its utility across multiple disciplines.
The pharmacological profile of ABP-dihydrochloride is another area attracting scientific attention. Preclinical studies have demonstrated its potential as an agonist for certain G-protein coupled receptors (GPCRs), suggesting applications in treating conditions such as inflammation and neurodegenerative diseases. Furthermore, its bioavailability and metabolic stability have been optimized through structural modifications, paving the way for clinical trials.
In terms of safety and handling, ABP-dihydrochloride is generally considered non-hazardous under standard laboratory conditions. However, precautions should be taken to avoid prolonged exposure or inhalation due to its hygroscopic nature. Proper storage in a cool, dry environment is recommended to maintain its stability and potency.
The increasing demand for sustainable chemical processes has led to investigations into eco-friendly methods for synthesizing ABP-dihydrochloride. Green chemistry approaches, including the use of biocatalysts and solvent-free reaction conditions, are being explored to minimize environmental impact while maintaining product quality.
In conclusion, ABP-dihydrochloride, with its CAS number 2580216-34-6, stands as a pivotal compound in modern chemistry and pharmacology. Its versatile structure, coupled with recent advancements in synthesis and application methodologies, positions it as a key player in future innovations across diverse scientific domains.
2580216-34-6 (4-[2-(4-Aminobutyl)phenyl]butan-1-amine dihydrochloride) 関連製品
- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)




